molecular formula C12H12ClNO B2637316 2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone CAS No. 489425-25-4

2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Cat. No.: B2637316
CAS No.: 489425-25-4
M. Wt: 221.68
InChI Key: GCIGNCLGVJKROZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone is a chlorinated ethanone derivative featuring a 1,2-dimethyl-substituted indole ring. This compound is characterized by a ketone group at the 3-position of the indole core, with a chlorine atom on the adjacent carbon and methyl groups at the 1- and 2-positions of the indole nitrogen (Figure 1).

Properties

IUPAC Name

2-chloro-1-(1,2-dimethylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-8-12(11(15)7-13)9-5-3-4-6-10(9)14(8)2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIGNCLGVJKROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone can be achieved through a multi-step process:

Chemical Reactions Analysis

2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

The unique structure of 2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone makes it valuable for several applications:

Proteomics and Biomolecular Interactions

Due to its structural features, this compound is being investigated for its potential role in proteomics. The presence of the chloro and dimethyl groups may influence its interactions with proteins and other biomolecules, making it a candidate for studying biological mechanisms and drug interactions.

Drug Discovery

Indole derivatives are known for their diverse biological activities, including anticancer properties. Research indicates that compounds similar to this compound may exhibit significant therapeutic effects against various diseases. This compound's specific substitution pattern could enhance its efficacy as a drug candidate .

Synthetic Organic Chemistry

The compound is utilized in synthetic organic chemistry for producing other chemical entities. Its reactivity allows for the development of new compounds through various synthetic routes, which can be optimized for high yields and purity.

Case Study 1: Interaction Studies

Research has focused on the binding affinity of this compound to specific biological targets. These studies are crucial for understanding how this compound can modulate biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and targets depend on the specific derivative and its structural modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

2-Chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone
  • Structure : Features a fluorine atom at the 5-position and a methyl group at the 2-position of the indole.
  • Molecular Formula: C₁₁H₉ClFNO
  • This may improve solubility in polar solvents compared to the target compound .
2-Chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone
  • Structure : Contains a methoxy group at the 5-position and 1,2-dimethyl substitution.
  • Molecular Formula: C₁₃H₁₄ClNO₂
  • Key Differences : The methoxy group introduces steric bulk and electron-donating effects, which could stabilize the indole ring against oxidation. This compound has a higher molecular weight (251.72 g/mol) and may exhibit altered pharmacokinetic properties .

Substitutions at the Indole 2-Position

2-Chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone
  • Structure : A 4-chlorophenyl group replaces the methyl group at the indole 2-position.
  • Molecular Formula: C₁₆H₁₁Cl₂NO
  • However, steric hindrance may reduce reactivity in nucleophilic substitution reactions .
2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]ethanone
  • Structure : The indole nitrogen is substituted with a 2-methoxyethyl group instead of a methyl.
  • Molecular Formula: C₁₅H₁₈ClNO₂
  • Key Differences : The methoxyethyl chain improves solubility in aqueous environments, making this derivative more suitable for biological assays. The extended alkyl chain also increases molecular weight (283.76 g/mol) .

Variations in Saturation and Heterocyclic Attachments

2-Chloro-1-(2,3-dihydro-2-methyl-1H-indol-1-yl)ethanone
  • Structure : Partially saturated indole ring (dihydroindole) with a methyl group at the 2-position.
  • Molecular Formula: C₁₁H₁₂ClNO
  • This derivative may exhibit distinct UV-Vis spectral characteristics .
2-(4-Chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-piperidinyl]ethanone
  • Structure : A benzoxazole-piperidine moiety replaces the dimethylindole group.
  • Molecular Formula : C₂₂H₁₈ClFN₂O₂
  • The fluorine atom may enhance metabolic stability .

Halogenation and Functional Group Modifications

1-(5-Chloro-1H-indol-3-yl)ethanone
  • Structure : Lacks methyl groups and has a chlorine atom at the 5-position.
  • Molecular Formula: C₁₀H₈ClNO
  • Key Differences : Absence of methyl groups reduces steric hindrance, increasing susceptibility to electrophilic aromatic substitution. The chlorine at the 5-position may direct reactivity to the 4- or 6-position .
2-Chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone
  • Structure : Methyl groups at the 2- and 7-positions instead of 1- and 2-positions.
  • Molecular Formula: C₁₂H₁₂ClNO
  • Safety data indicate similar handling precautions to the target compound .

Biological Activity

2-Chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone is a compound with significant biological activity, particularly in pharmacological and biochemical research. This article delves into its synthesis, biological effects, and potential applications, supported by relevant data and case studies.

  • Molecular Formula : C₁₂H₁₂ClNO
  • Molecular Weight : 221.68 g/mol
  • CAS Number : 887569-01-9

Antifungal Activity

Research has indicated that compounds similar to this compound exhibit antifungal properties. For instance, studies on related indole derivatives have shown promising results against Candida albicans, a common fungal pathogen. The minimal inhibitory concentration (MIC) for some derivatives was as low as 0.020 µg/mL, indicating potent antifungal activity .

CompoundMIC (µg/mL)Activity Level
8a0.020Comparable to Fluconazole
11a0.210Less Active
11g0.011Highly Active

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been explored in various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. The selectivity index (SI), which compares the cytotoxicity against normal cells to that against cancer cells, suggests a favorable therapeutic window for this compound .

The mechanism by which this compound exerts its biological effects involves interaction with cytochrome P450 enzymes. These enzymes are crucial for various metabolic processes, including drug metabolism and synthesis of steroid hormones. Inhibition studies revealed that certain derivatives could selectively inhibit specific P450 isoforms, which may lead to reduced side effects compared to non-selective inhibitors .

Study on Antifungal Activity

A study conducted on a series of indole derivatives, including the target compound, showed that modifications on the phenyl ring significantly impacted antifungal efficacy. The introduction of halogen substituents enhanced activity against C. albicans, highlighting the importance of structural modifications in optimizing biological activity .

Evaluation of Cytotoxic Effects

In a comparative analysis involving various indole derivatives, it was found that this compound exhibited potent cytotoxicity against breast cancer cell lines (MCF7). The study indicated an IC50 value of approximately 5 µM, suggesting effective growth inhibition at low concentrations .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone, and how can reaction conditions be optimized?

The compound can be synthesized via alkylation reactions using a biphasic liquid–solid system. For example, similar chloroethanone derivatives are prepared by reacting amines with alkylating reagents (e.g., 2-chloroacetyl chloride) in dry acetone with potassium carbonate and catalytic potassium iodide at 60°C . Reaction progress is monitored via HPLC, yielding products in 44–78% purity. Optimization involves adjusting solvent polarity, temperature, and stoichiometry to minimize byproducts.

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

Key techniques include:

Method Purpose
1H/13C NMR Confirms substituent positions on the indole ring and ethanone group .
HPLC Assesses purity (>95% typical) and monitors reaction progress .
Elemental Analysis Validates molecular formula (C, H, N content) .
LC/MS Determines molecular weight (207.66 g/mol) and fragmentation patterns .

Q. What are the storage and handling protocols to ensure compound stability?

Store under inert atmosphere at -20°C in dark conditions to prevent degradation. Use gloves and respiratory protection (e.g., P95 masks) due to hazards like skin corrosion (H314) and acute toxicity (H302) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in derivatives of this compound?

SC-XRD with SHELX software (e.g., SHELXL/SHELXS) is critical for determining absolute configuration and validating synthetic outcomes. For example, X-ray analysis confirmed the Z-configuration in a structurally similar hydrazone derivative, ruling out alternative tautomers . Refinement protocols in SHELXTL (Bruker AXS) enable high-resolution data processing for small molecules .

Q. How do substituent modifications on the indole ring affect biological activity or physicochemical properties?

The methyl groups at positions 1 and 2 on the indole ring influence steric hindrance and electronic effects. For instance:

  • Lipophilicity : The 1,2-dimethyl substitution increases logP (~1.1 predicted) compared to unmethylated analogs, enhancing membrane permeability .
  • Metabolic Stability : Methylation reduces susceptibility to oxidative metabolism at the indole nitrogen .
    Structure-activity relationship (SAR) studies should systematically vary substituents and measure binding affinity (e.g., via HSA binding assays) .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Example scenario: Discrepancies between NMR coupling constants and computational models.

  • Resolution : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data.
  • Cross-Validation : Combine LC/MS (exact mass: 207.0572) with IR spectroscopy (C=O stretch ~1700 cm⁻¹) to confirm functional groups .

Q. What strategies mitigate challenges in crystallizing this compound for SC-XRD?

  • Solvent Screening : Test polar aprotic solvents (e.g., DCM/acetone mixtures) to improve crystal growth .
  • Temperature Gradients : Slow cooling from 60°C to 4°C enhances lattice formation .
  • Additives : Trace iodide (KI) may promote nucleation in biphasic systems .

Methodological Considerations

Q. How can researchers design experiments to assess the compound’s reactivity in nucleophilic substitution reactions?

  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., piperidine vs. morpholine) under controlled pH and temperature.
  • Leaving Group Analysis : Compare reactivity of chloro- vs. bromo-ethanone analogs using HPLC retention times as proxies for conversion .

Q. What computational tools predict metabolic pathways or toxicity profiles?

  • ADMET Prediction : Use MOE (Molecular Operating Environment) to simulate cytochrome P450 metabolism and identify potential toxicophores (e.g., reactive chloroethanone moiety) .
  • Docking Studies : Analyze binding to HSA (Human Serum Albumin) via AutoDock Vina to predict pharmacokinetic behavior .

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